3-[(4-chlorophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
3-[(4-chlorophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a quinone moiety, a chlorobenzyl group, and an ethoxy group
Mechanism of Action
Target of Action
Compounds like “3-(4-Chlorobenzyl)-5-ethoxy-1,6-dimethyl-pyrido[2,3-d]pyrimidine-2,4-quinone” often target specific proteins or enzymes in the body. For example, some pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
The compound may bind to its target, altering its function. This can lead to changes in cellular processes. For instance, inhibition of CDK2 can lead to alterations in cell cycle progression .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, CDK2 inhibition can affect the cell cycle, potentially leading to cell growth arrest .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailability. These properties can be predicted using in silico ADMET studies .
Result of Action
The ultimate effect of the compound depends on its mode of action and the biochemical pathways it affects. For example, CDK2 inhibitors can induce apoptosis in certain cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzylamine with ethyl acetoacetate, followed by cyclization with formamide to form the pyrido[2,3-d]pyrimidine core. The final step involves oxidation to introduce the quinone functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized under strong oxidizing conditions.
Reduction: The quinone can be reduced to hydroquinone using reducing agents like sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Further oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted pyrido[2,3-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Potential use in the development of organic semiconductors and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in kinase inhibition.
Quinazoline: Known for its anticancer properties and kinase inhibition, but with a different core structure.
Uniqueness
3-[(4-chlorophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its combination of a quinone moiety and a pyrido[2,3-d]pyrimidine core, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-4-25-15-11(2)9-20-16-14(15)17(23)22(18(24)21(16)3)10-12-5-7-13(19)8-6-12/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVSEMRODAUEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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